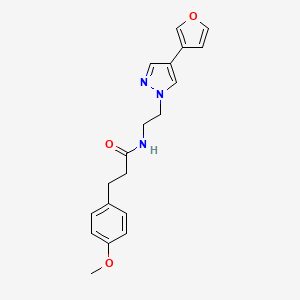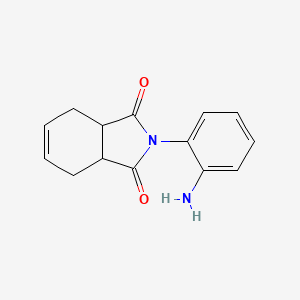
2-(2-氨基苯基)-3a,4,7,7a-四氢-1H-异喹啉-1,3(2H)-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
The synthesis of hexahydro-1H-isoindole-1,3(2H)-dione derivatives, including 2-(2-aminophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, typically involves the epoxidation of 2-ethyl/phenyl-3a,4,7,7a-tetrahydro-1H-isoindole-1,3-(2H)-dione followed by the opening of the epoxide with nucleophiles to yield various derivatives. Amino and triazole derivatives are synthesized from the opening reaction of the epoxide with sodium azide, while hydroxyl analogues are obtained from cis-hydroxylation. Hydroxyl groups can then be converted to acetate (Tan et al., 2016).
Molecular Structure Analysis
The molecular and crystal structure of tricyclic N-aminoimides, including derivatives of 2-(2-aminophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, reveals noncentrosymmetric crystals with two crystallographically independent molecules. These structures form single or bifurcated N-H...O hydrogen bonds, with orthogonal electrostatic interactions between the imide ring and carbonyl or ether O atoms, showcasing the diversity and complexity of interactions within these compounds (Struga et al., 2007).
Chemical Reactions and Properties
The chemical reactions of 2-(2-aminophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione derivatives often involve the formation of azomethine ylides through the heating of α-amino acids with carbonyl compounds. These ylides can be captured by quinones to form various 2H-isoindole-4,7-diones, demonstrating the compound's reactivity and potential for forming diverse derivatives (Schubert-Zsilavecz et al., 1991).
Physical Properties Analysis
The photophysical properties of derivatives inspired by 2-(2-aminophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione, such as fluorescence and sensitivity to solvent polarity, are significant. These derivatives are thermally stable up to 317 °C, showcasing their robustness and potential for various applications (Deshmukh & Sekar, 2015).
Chemical Properties Analysis
The palladium-catalyzed aminocarbonylation of o-halobenzoates to produce 2-substituted isoindole-1,3-diones demonstrates the versatility and functional group tolerance of these compounds. This methodology provides a straightforward approach to synthesizing a wide range of isoindole-1,3-dione derivatives, highlighting the chemical properties and synthetic utility of these compounds (Worlikar & Larock, 2008).
科学研究应用
合成和衍生物
合成六氢-1H-异吲哚-1,3(2H)-二酮衍生物:从3-磺烯开始,已开发了一种新颖的合成方法,涉及2-乙基/苯基-3a,4,7,7a-四氢-1H-异吲哚-1,3(2H)-二酮的环氧化和随后与亲核试剂反应,生成氨基和三唑衍生物(Tan et al., 2016)。
三环N-氨基亚胺的分子和晶体结构:已合成并研究了N-氨基亚胺,包括2-氨基-4,7-环氧-3a,4,7,7a-四氢-1H-异吲哚-1,3(2H)-二酮,揭示了具有不对称中心的独特晶体结构,具有多样的氢键和静电相互作用(Struga et al., 2007)。
化学反应和机制
还原Heck反应:该化合物已用于还原Heck反应,展示了其在C–C偶联过程中的潜力,并形成N-芳基氨基三环亚胺(Atbakar et al., 2016)。
2H-异吲哚-4,7-二酮的形成:已开发了一种通过加热α-氨基酸与羰基化合物合成2H-异吲哚-4,7-二酮的方法,为这些结构提供了一种新的途径(Schubert-Zsilavecz et al., 1991)。
结构分析和性质
三环亚胺的晶体结构:对三环亚胺如2-(2-氨基乙基)-3a,4,7,7a-四氢-1H-4,7-环氧异吲哚-1,3(2H)-二酮的晶体结构进行了研究,揭示了分子间氢键相互作用(Mitchell et al., 2013)。
常规和微波辅助合成:对使用常规和微波辅助方法合成N-(芳基氨基甲基)-邻苯二酰亚胺进行了研究,深入了解了这些方法的效率和机制(Sena et al., 2007)。
诺坎他啶衍生物的结构和理论研究:对新型诺坎他啶衍生物的结构特征和超分子相互作用进行了深入分析,突出了微小结构差异对分子相互作用和晶体结构的影响(Tan et al., 2020)。
额外研究和评估
多取代异吲哚-1,3-二酮类似物的合成:研究新的多取代异吲哚-1,3-二酮,包括衍生物,并通过X射线衍射分析确切确定其结构(Tan et al., 2014)。
钯催化的氢化还原:研究了取代的1,3-二氢-2H-异吲哚的钯催化的氢化还原,导致4,5,6,7-四氢-2H-异吲哚的形成,并突出了反应性和芳香性的差异(Hou et al., 2007)。
未来方向
属性
IUPAC Name |
2-(2-aminophenyl)-3a,4,7,7a-tetrahydroisoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c15-11-7-3-4-8-12(11)16-13(17)9-5-1-2-6-10(9)14(16)18/h1-4,7-10H,5-6,15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKMQFPCFHMFRSP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2C1C(=O)N(C2=O)C3=CC=CC=C3N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-aminophenyl)-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

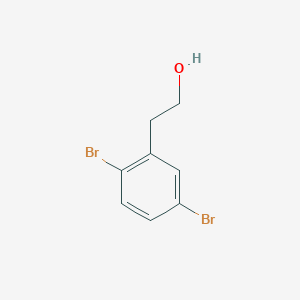
![2-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2492233.png)
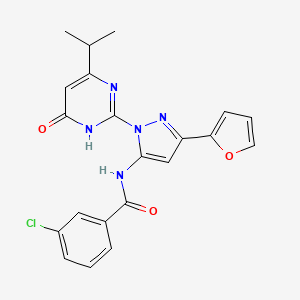

![1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2492236.png)
![2-(3-ethyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2492237.png)
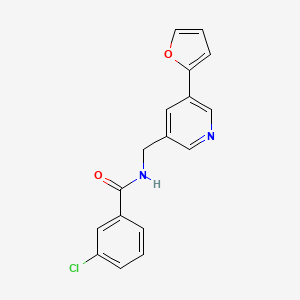
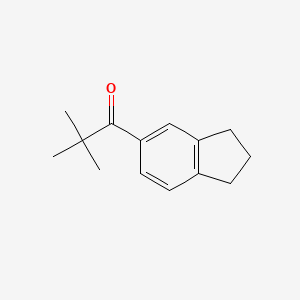
![2-((4-(2-(Benzo[d]isoxazol-3-yl)acetamido)but-2-yn-1-yl)oxy)benzamide](/img/structure/B2492242.png)
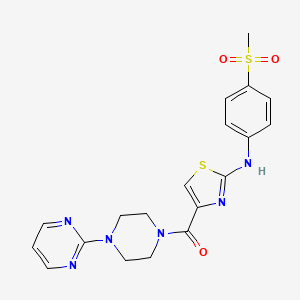

![5-Methyl-2-[(oxan-3-yl)methoxy]pyridine](/img/structure/B2492245.png)

